molecular formula C17H18N4O4S B2737810 7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 313470-54-1

7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2737810
CAS No.: 313470-54-1
M. Wt: 374.42
InChI Key: BPYGKKGHRLPVAA-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Derivatives : Research on related purine derivatives emphasizes synthetic pathways to create novel compounds with potential therapeutic applications. For example, the synthesis and biological activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown significant analgesic and anti-inflammatory effects, suggesting that modifications of the purine structure can yield compounds with desirable pharmacological properties (Zygmunt et al., 2015).

  • Metal Complexes Studies : The study of mixed ligand-metal complexes of xanthines demonstrates the interaction of purine derivatives with metals, which could have implications for understanding the compound's behavior in various biological or chemical systems (Shaker, 2011).

Chemical Reactions and Properties

  • Chemical Synthesis and Reactions : Research into the chemical reactions of purine derivatives, such as the construction of penta- and hexacyclic heterocyclic systems, provides a foundation for understanding the chemical behavior and potential applications of complex purine compounds in materials science or pharmaceuticals (Dotsenko et al., 2012).

  • Photophysical Properties : The spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir highlight the importance of understanding the optical properties of purine compounds, which could inform their use in photodynamic therapy or as photoactive materials (Wenska et al., 2004).

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-20-14-13(15(23)19-16(20)24)21(8-9-25-2)17(18-14)26-10-12(22)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYGKKGHRLPVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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